Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethoxy group, a dimethylphenylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with ethyl 6-ethoxyquinoline-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 4-[(2,3-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Ethyl 4-(dimethylamino)benzoate: Another related compound with distinct applications in photoinitiation and dental materials.
Properties
IUPAC Name |
ethyl 4-(2,3-dimethylanilino)-6-ethoxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-16-10-11-20-17(12-16)21(18(13-23-20)22(25)27-6-2)24-19-9-7-8-14(3)15(19)4/h7-13H,5-6H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKNBCZLIAEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.